{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide
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Overview
Description
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with a complex structure. It is a bromide salt of a phosphonium cation, characterized by its white solid appearance and solubility in polar organic solvents . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide . The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ] This method is straightforward and yields the desired phosphonium bromide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include strong bases like butyl lithium for the formation of ylides, which are crucial intermediates in many organic reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide has several scientific research applications:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide involves the formation of ylides, which are stabilized by the phosphonium cation. These ylides react with carbonyl compounds to form alkenes through the Wittig reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form stable intermediates is a key factor in its reactivity.
Comparison with Similar Compounds
Similar compounds to {[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide include:
Methyltriphenylphosphonium bromide: This compound is also a phosphonium bromide and is used in similar synthetic applications.
Triphenylphosphine oxide: While not a bromide salt, it shares the triphenylphosphine core and is used in various organic reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other phosphonium compounds.
Properties
CAS No. |
62546-45-6 |
---|---|
Molecular Formula |
C27H23BrNO2P |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[4-(2-nitroethenyl)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23NO2P.BrH/c29-28(30)21-20-23-16-18-24(19-17-23)22-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-21H,22H2;1H/q+1;/p-1 |
InChI Key |
MKOCVMZBTKIERM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C=C[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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